7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one
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Overview
Description
7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and pharmacological activities. The presence of a trifluoromethyl group in its structure enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxycoumarin with trifluoromethyl ketones in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrobenzopyrans.
Substitution: Halogenated benzopyrans.
Scientific Research Applications
7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Coumarin: A structurally related compound with a benzopyran core but lacking the trifluoromethyl group.
Flavonoids: A class of compounds with similar structural features but different functional groups.
Uniqueness: The presence of the trifluoromethyl group in 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one imparts unique properties such as increased lipophilicity, chemical stability, and enhanced biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-isochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-1-2-8-6(3-7)4-15-5-9(8)14/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDRGAULPJLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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